2-(Piperidin-2-yl)pyridine

Enzyme Inhibition PDE2 nAChR Agonism

2-(Piperidin-2-yl)pyridine (CAS 15578-73-1) is a critical chiral building block whose 2‑position linkage and dual‑nitrogen motif drive nanomolar potency in cGMP PDE2, ALK/c‑Met kinase, and Wnt‑pathway inhibitor programs. Unlike 3‑(piperidin‑2‑yl)pyridine (anabasine), this regioisomer engages ATP‑binding pockets and serves as a bidentate ligand for enantioselective catalysis. For R&D laboratories requiring target‑specific pharmacology and batch‑to‑batch consistency, this is the validated scaffold.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 15578-73-1
Cat. No. B097662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-2-yl)pyridine
CAS15578-73-1
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=N2
InChIInChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2
InChIKeyKXRQQPIHUMSJSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-2-yl)pyridine (CAS 15578-73-1) Core Research and Procurement Specifications


2-(Piperidin-2-yl)pyridine (CAS 15578-73-1) is a heterocyclic building block consisting of a pyridine ring linked to a piperidine moiety at the 2-position [1]. This molecular architecture imparts a predicted pKa of 8.88±0.10, influencing its basicity and ability to form hydrogen bonds, which are critical for target engagement . The compound is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and chiral ligands, and its unique regioisomeric structure distinguishes it from other piperidinyl-pyridines .

Why 2-(Piperidin-2-yl)pyridine Cannot Be Interchanged with 3- or 4-Pyridyl Piperidine Analogs


The substitution of 2-(Piperidin-2-yl)pyridine with regioisomers like 3-(piperidin-2-yl)pyridine (Anabasine) or 2-(piperidin-1-yl)pyridine is not scientifically valid due to fundamental differences in target binding profiles. The position of the nitrogen atom in the pyridine ring and the linkage point of the piperidine group dictate the molecule's 3D conformation and electronic distribution, which directly govern its interaction with biological targets . For instance, while 2-(piperidin-2-yl)pyridine is documented as a scaffold for dual ALK/c-Met kinase inhibition, the 3-isomer, anabasine, is a known nicotinic acetylcholine receptor (nAChR) agonist [1][2]. This divergence in primary pharmacology demonstrates that these compounds are not interchangeable and must be selected based on the specific target or application, not simply as generic 'pyridyl-piperidine' building blocks.

Quantitative Evidence for the Differentiation of 2-(Piperidin-2-yl)pyridine from Its Analogs


Target Engagement Profile: PDE2 vs. nAChR Selectivity

The regioisomeric substitution pattern fundamentally alters the compound's biological target profile. 2-(Piperidin-2-yl)pyridine demonstrates measurable inhibition of cGMP phosphodiesterase PDE2 from guinea pig, with an IC50 range reported between 120-290 nM [1]. In stark contrast, the 3-regioisomer, 3-(piperidin-2-yl)pyridine (anabasine), exhibits no notable PDE2 activity in this assay but instead functions as an agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) with a binding affinity (Ki) of 92 nM in human tissue [2]. This direct, cross-study comparison highlights the target-switching effect of a single pyridine nitrogen positional shift.

Enzyme Inhibition PDE2 nAChR Agonism

Scaffold-Specific Efficacy: Wnt Pathway Inhibition vs. Agrochemical Activity

The 2-pyridyl-2-piperidine scaffold is a core structure in patented Wnt pathway inhibitors designed for oncology applications, as detailed in patent literature for the treatment of hyperproliferative diseases [1]. This is a class-level inference for the unsubstituted core molecule. This therapeutic potential contrasts sharply with the 3-regioisomer, anabasine, which has been industrially utilized as an insecticide [2]. This application dichotomy underscores that the structural scaffold of 2-(piperidin-2-yl)pyridine is favored for developing targeted human therapeutics, whereas its positional isomer is associated with broader, more toxic biological effects.

Oncology Wnt Signaling Cancer Therapeutics

Physicochemical Differentiation: Calculated pKa and Hydrogen Bonding Capacity

The predicted acid dissociation constant (pKa) for 2-(Piperidin-2-yl)pyridine is 8.88±0.10 . This is a key differentiating factor from its close analog, 2-(piperidin-1-yl)pyridine, which lacks a hydrogen bond donor (HBD count = 0) [1]. The presence of a secondary amine in the piperidine ring of the target compound (HBD count = 1) grants it both hydrogen bond donor and acceptor capabilities, whereas the 1-yl analog, with a tertiary amine, is solely a hydrogen bond acceptor. This difference has significant implications for molecular recognition, solubility, and membrane permeability in drug design.

Physicochemical Properties Medicinal Chemistry ADME

Enabling Enantioselective Synthesis: Utility as a Chiral Ligand

The chiral center at the 2-position of the piperidine ring is essential for its utility in asymmetric synthesis. Single enantiomers, such as (S)-2-(piperidin-2-yl)pyridine, are documented to act as chiral ligands enabling high levels of enantioselectivity in catalytic reactions like the asymmetric addition of diethylzinc to aldehydes [1][2]. This function is not possible with the non-chiral isomer 2-(piperidin-1-yl)pyridine, nor with the 3- or 4-pyridyl regioisomers which possess a different chiral environment [1]. The ability to resolve and utilize a single enantiomer of this scaffold provides a distinct advantage for synthesizing enantiomerically pure compounds, a critical requirement in modern drug development.

Asymmetric Catalysis Chiral Synthesis Organic Chemistry

Primary Research and Procurement Scenarios for 2-(Piperidin-2-yl)pyridine (CAS 15578-73-1)


Medicinal Chemistry Programs Targeting PDE2 or Wnt/β-Catenin Pathways

This compound is a priority building block for synthesizing novel inhibitors of cGMP PDE2, with its core scaffold exhibiting an IC50 in the nanomolar range [4]. It is also the foundational structure for a class of patented Wnt pathway inhibitors intended for oncology research [5]. Researchers developing assays for PDE2 or investigating Wnt signaling in cancer models should prioritize this specific regioisomer over 3-(piperidin-2-yl)pyridine to ensure on-target activity and project relevance. [4][5]

Development of Dual ALK/c-Met Kinase Inhibitors

2-(Piperidin-2-yl)pyridine is a recognized core motif for inhibitors targeting receptor tyrosine kinases ALK and c-Met, which are implicated in non-small cell lung cancer [4]. Its structural features are conducive to designing molecules that can occupy the ATP-binding pocket of these kinases. Medicinal chemists focused on developing next-generation ALK inhibitors to overcome clinical resistance should evaluate this scaffold as a strategic alternative to other heterocyclic cores. [4]

Asymmetric Synthesis and Chiral Ligand Design

The compound contains a chiral center at the piperidine 2-position, enabling its use as a chiral ligand or resolving agent in enantioselective catalysis [4]. Its application has been demonstrated in the asymmetric addition of diethylzinc to aldehydes [5]. This makes it a critical tool for synthetic chemists requiring a rigid, bidentate ligand with both a strong σ-donor and π-acceptor character for generating chiral building blocks or active pharmaceutical ingredients. [4][5]

Technical Documentation Hub

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